molecular formula C10H18O B8302435 1-Cyclopentyl-1-cyclopentanol

1-Cyclopentyl-1-cyclopentanol

Cat. No.: B8302435
M. Wt: 154.25 g/mol
InChI Key: FAGXGCNYHMUVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-1-cyclopentanol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclopentylcyclopentan-1-ol

InChI

InChI=1S/C10H18O/c11-10(7-3-4-8-10)9-5-1-2-6-9/h9,11H,1-8H2

InChI Key

FAGXGCNYHMUVIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1000-mL 3-necked round bottom flask equipped with a 250-mL pressure equalizing addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer was added 172 mL (1.72 mol) of a 10M solution of BH3—Me2S in tetrahydrofuran and 300 mL of dry tetrahydrofuran. The addition funnel was charged with 116.8 g (1.72 mol) of cyclopentadiene dissolved in 100 mL of dry tetrahydrofuran. The flask was immersed in an ice-water bath and the cyclopentadiene solution slowly added over 2 hours at 0-5° C. Stirring was continued for an additional 90 min at this temperature at which time 130 mL of methanol was cautiously added over 1 hour with vigorous evolution of hydrogen. The solvent was then removed under reduced pressure and the remaining oil transferred to a 5 L 3-necked round bottom flask equipped with a thermocouple inlet, overhead stirrer and a 500-mL addition funnel. Dichloromethane (2 L) and water (500 mL) were added and the mixture cooled to 5° C. The addition funnel was charged with 100 mL (1.95 mol) of bromine which was then added slowly over 1 hr. The resulting dark mixture was exposed to a long wave UV lamp with stirring at room temperature overnight by which time the bromine color had largely disappeared. The reaction mixture was recooled to 5° C. and 1.3 L of 6N NaOH was added slowly via the addition funnel followed by 400 mL of 30% hydrogen peroxide. After stirring overnight at room temperature the organic layer was separated, washed several times with water, once with brine and then dried over anhydrous magnesium sulfate for 1 hour. Filtration and removal of the solvent at reduced pressure resulted in a light-colored oil which was distilled from Na2CO3 through a short Vigreux (bp 63° C. @ 1 mmHg) to yield 72 g (55%) the title alcohol as a clear, colorless oil.
Quantity
100 mL
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solvent
Reaction Step One
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130 mL
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solvent
Reaction Step Two
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
BH3—Me2S
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0 (± 1) mol
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solvent
Reaction Step Three
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300 mL
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solvent
Reaction Step Three
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116.8 g
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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0 (± 1) mol
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100 mL
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0 (± 1) mol
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Reaction Step Eight
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Quantity
1.3 L
Type
reactant
Reaction Step Nine
Quantity
400 mL
Type
reactant
Reaction Step Ten

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